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Compound of Interest

Compound Name: Hosenkoside C

Cat. No.: B10830551

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific, authenticated *H and 13C NMR spectral data for Hosenkoside C is not
currently available in the public domain. The data presented in this guide is representative of
baccharane glycosides, a class of compounds to which Hosenkoside C belongs, and is
intended to provide an illustrative reference for researchers.

Hosenkoside C is a baccharane glycoside isolated from the seeds of Impatiens balsamina.
Like other members of the hosenkoside family, its structure consists of a triterpenoid aglycone,
Hosenkol C, linked to sugar moieties. The elucidation of its precise structure and the
characterization of its biological activity rely heavily on modern spectroscopic techniques,
primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide provides an overview of the expected spectroscopic data for Hosenkoside C,
detailed experimental protocols for its analysis, and a visualization of potential signaling
pathways it may modulate.

Data Presentation

The quantitative data for Hosenkoside C and its aglycone, Hosenkol C, are summarized in the
following tables. The NMR data is based on characteristic values for baccharane glycosides,
given the absence of specific data for Hosenkoside C.

Table 1: Representative 13C NMR Spectroscopic Data for the Aglycone (Hosenkol C) Moiety
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Representative Chemical

Carbon No. . Carbon Type
Shift (6) ppm
1 38.5-395 CH:
2 26.0-27.0 CH:
3 88.0-90.0 CH
4 39.0-40.0 C
5 55.0-56.0 CH
6 18.0-19.0 CH2
7 33.0-34.0 CH2
8 40.0-41.0 C
9 50.0-51.0 CH
10 36.0-37.0 C
11 23.0-24.0 CH2
12 125.0- 126.0 CH
13 138.0 - 139.0 C
14 42.0-43.0 C
15 28.0-29.0 CH2
16 27.0-28.0 CH:
17 47.0 - 48.0 C
18 16.0-17.0 CHs
19 16.0-17.0 CHs
20 36.0-37.0 C
21 29.0 - 30.0 CHs
22 37.0-38.0 CH2
23 28.0-29.0 CHs
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24 16.0-17.0 CHs
25 16.0-17.0 CHs
26 17.0-18.0 CHs
27 26.0-27.0 CHs
28 175.0-177.0 C=0
29 33.0-34.0 CHs
30 23.0-24.0 CHs

Table 2: Representative *H NMR Spectroscopic Data for the Aglycone (Hosenkol C) Moiety

Representative Chemical

Proton(s) Shift (5) ppm Multiplicity
H-3 3.20-3.30 dd

H-12 5.30-5.40 t

Methyl Protons 0.80-1.30 S

Table 3: Representative NMR Data for Sugar Moieties

13C Chemical Shift H Chemical Shift

Position Multiplicity (*H)
(3) ppm (3) ppm

Anomeric (C-1" 100.0 - 105.0 4.50 - 5.50 d

Other Sugar Carbons 60.0 - 80.0 3.20-4.20 m

Table 4: Mass Spectrometry Data for Hosenkoside C
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Parameter Value/Description
Molecular Formula Cs4Hss023

Molecular Weight 1125.26 g/mol

lonization Mode ESI (Positive/Negative)

Key Diagnostic lon m/z 381 (Positive lon Mode)

The fragmentation of hosenkosides typically
involves the sequential loss of sugar residues
_ from the aglycone. Cleavage of glycosidic bonds
Fragmentation Pattern _ _ _ »
is a primary fragmentation pathway. In positive
ion mode, a key diagnostic ion for the Hosenkol

C type aglycone is observed at an m/z of 381.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the isolation and
structural elucidation of Hosenkoside C.

1. Isolation and Purification of Hosenkoside C from Impatiens balsamina Seeds
» Extraction:
o Air-dried and powdered seeds of Impatiens balsamina are defatted with n-hexane.

o The defatted material is then extracted with methanol (MeOH) or ethanol at room
temperature.

o The resulting extract is concentrated under reduced pressure to yield a crude extract.
 Purification:

o The crude extract is suspended in water and partitioned successively with ethyl acetate
and n-butanol.
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o The n-butanol fraction, containing the saponins, is subjected to column chromatography
on silica gel, eluting with a gradient of chloroform-methanol-water.

o Further purification is achieved by repeated column chromatography on Sephadex LH-20
and reverse-phase (RP-18) silica gel, followed by preparative High-Performance Liquid
Chromatography (HPLC) to yield pure Hosenkoside C.

. NMR Spectroscopic Analysis

Sample Preparation: A sample of pure Hosenkoside C (typically 5-10 mg) is dissolved in a
deuterated solvent such as pyridine-ds, methanol-ds4, or DMSO-de (0.5 mL) in an NMR tube.

Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or
higher).

1D NMR:

o 'H NMR: Standard proton NMR spectra are acquired to identify the chemical shifts,
multiplicities, and coupling constants of the protons.

o 13C NMR: Proton-decoupled 13C NMR spectra are obtained to determine the chemical
shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer)
experiments can be used to differentiate between CH, CHz, and CHs groups.

2D NMR: A suite of 2D NMR experiments is essential for the complete structural elucidation:

o COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling correlations,
identifying neighboring protons.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C, which is crucial for connecting different structural
fragments.
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o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which
helps in establishing the stereochemistry of the molecule.

3. Mass Spectrometric Analysis

o Sample Preparation: A dilute solution of Hosenkoside C is prepared in a suitable solvent
(e.g., methanol).

e Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-
of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is typically used.

o Data Acquisition:

o Full Scan MS: The instrument is operated in full scan mode to determine the accurate
mass of the molecular ion ([M+H]*, [M+Na]*, or [M-H]~), which is used to confirm the
molecular formula.

o Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced
dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides
information about the structure, particularly the sequence and linkage of the sugar units.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for spectroscopic analysis and
potential signaling pathways that may be modulated by Hosenkoside C, based on the known
activities of related compounds.
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Caption: Experimental workflow for the isolation and structural elucidation of Hosenkoside C.
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¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Hosenkoside C]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b10830551#spectroscopic-data-nmr-ms-for-
hosenkoside-c]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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